2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol
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Overview
Description
2-[2-(Diethylamino)ethylamino]ethanethiol is an organic compound with the molecular formula C6H15NS. It is also known by other names such as Diethyl (2-mercaptoethyl)amine and Diethylcysteamine . This compound is characterized by the presence of both an amino group and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethylamino]ethanethiol typically involves the reaction of diethylamine with ethylene sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diethylamine+Ethylene Sulfide→2-[2-(Diethylamino)ethylamino]ethanethiol
Industrial Production Methods
In industrial settings, the production of 2-[2-(Diethylamino)ethylamino]ethanethiol may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethylamino]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler amines and thiols.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
2-[2-(Diethylamino)ethylamino]ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethylamino]ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanethiol: Similar structure but with methyl groups instead of ethyl groups.
2-(Diethylamino)ethanol: Contains a hydroxyl group instead of a thiol group.
2-(Diethylamino)ethyl chloride: Contains a chloride group instead of a thiol group
Uniqueness
2-[2-(Diethylamino)ethylamino]ethanethiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[2-(diethylamino)ethylamino]ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2S/c1-3-10(4-2)7-5-9-6-8-11/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPDZMRGKXTVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579151 |
Source
|
Record name | 2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-93-1 |
Source
|
Record name | 2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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